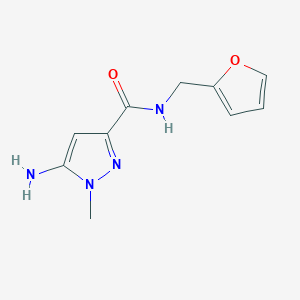
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as FMPCA, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has shown potential in various applications, including as a therapeutic agent for certain diseases.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models. 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has also been studied for its potential to treat Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression. 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and is implicated in Parkinson's disease.
Biochemical and Physiological Effects:
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells in vitro and in vivo. 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. It has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide, including further studies on its mechanism of action and potential therapeutic applications. One area of interest is the use of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide as a therapeutic agent for neurodegenerative disorders, including Parkinson's and Alzheimer's disease. Another area of interest is the development of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide analogs with improved solubility and potency. Overall, 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a promising compound with potential applications in various fields of research.
Synthesemethoden
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including a one-pot reaction of 2-furylcarboxaldehyde, hydrazine hydrate, and methyl isonicotinate. Another method involves the reaction of 2-furylcarboxaldehyde with hydrazine hydrate to form 2-furylhydrazine, which is then reacted with methyl isonicotinate to yield 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide. The synthesis of 5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is relatively simple and can be easily scaled up for larger quantities.
Eigenschaften
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-9(11)5-8(13-14)10(15)12-6-7-3-2-4-16-7/h2-5H,6,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYXZBLXDMRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

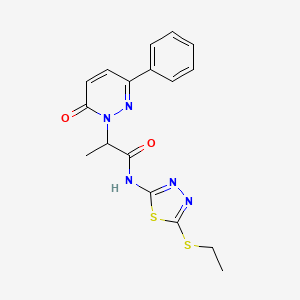
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)
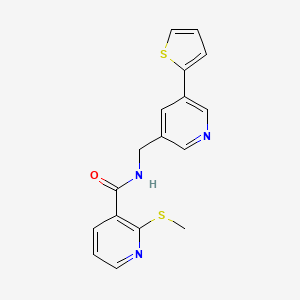

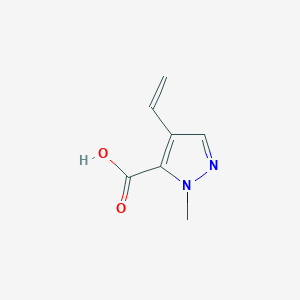



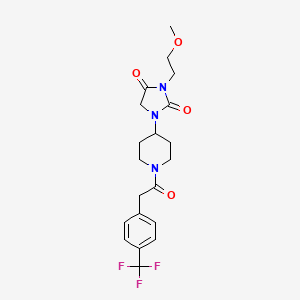
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
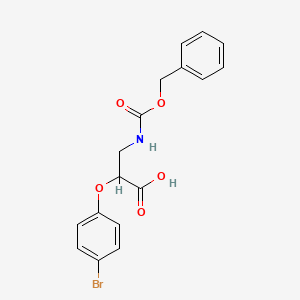
![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)
